molecular formula C7H5BrClNO3 B1289885 2-Bromo-4-chloro-6-nitroanisole CAS No. 569688-62-6

2-Bromo-4-chloro-6-nitroanisole

Cat. No.: B1289885
CAS No.: 569688-62-6
M. Wt: 266.47 g/mol
InChI Key: SBXLTJMCTVOQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-6-nitroanisole is a useful research compound. Its molecular formula is C7H5BrClNO3 and its molecular weight is 266.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . These substituents can interact with various biological targets depending on the specific context.

Mode of Action

The mode of action of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene involves several steps. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that the compound could potentially interact with biochemical pathways involving aromatic compounds.

Properties

IUPAC Name

1-bromo-5-chloro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXLTJMCTVOQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629463
Record name 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569688-62-6
Record name 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitro-4-chloro-6-bromoanisole was prepared by the same procedure as described for Step 2 of Preparation 2a using 2-nitro-4-chloro-6-bromophenol (16 g), methyl iodide (10.8 g), and potassium carbonate (26.3 g). Workup gave crude 2-nitro-4-chloro-6-bromoanisole (16.3 g, 96%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ7.80 (d, J=2.5 Hz, 1 H), 7.77 (d, J=2.5 Hz, 1H), 4.01 (s, 3H). 13C NMR (75 MHz, CDCl3) δ149.7, 137.2 (2C), 130.0, 124.4, 120.5, 62.8.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
26.3 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.